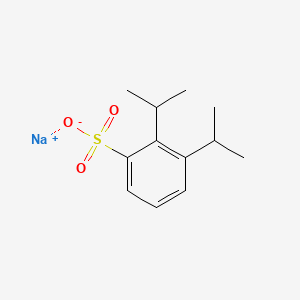

Sodium diisopropylbenzenesulphonate

CAS No.: 28348-54-1

Cat. No.: VC18401763

Molecular Formula: C12H17NaO3S

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28348-54-1 |

|---|---|

| Molecular Formula | C12H17NaO3S |

| Molecular Weight | 264.32 g/mol |

| IUPAC Name | sodium;2,3-di(propan-2-yl)benzenesulfonate |

| Standard InChI | InChI=1S/C12H18O3S.Na/c1-8(2)10-6-5-7-11(16(13,14)15)12(10)9(3)4;/h5-9H,1-4H3,(H,13,14,15);/q;+1/p-1 |

| Standard InChI Key | VTCPSNKXCRXOFS-UHFFFAOYSA-M |

| Canonical SMILES | CC(C)C1=C(C(=CC=C1)S(=O)(=O)[O-])C(C)C.[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Sodium diisopropylbenzenesulphonate belongs to the alkylbenzene sulfonate family, characterized by a benzene ring substituted with sulfonate () and diisopropyl groups. The diisopropyl substituents impart distinct steric and electronic effects, influencing solubility, micelle formation, and reactivity compared to linear alkyl variants like SDBS .

Molecular Formula and Nomenclature

The compound’s systematic name is sodium diisopropylbenzenesulphonate, with a molecular formula tentatively proposed as . Unlike SDBS (CAS 25155-30-0), which features a linear dodecyl chain, the diisopropyl groups introduce branching, potentially altering biodegradability and interfacial activity .

Physicochemical Properties

While empirical data specific to sodium diisopropylbenzenesulphonate are scarce, extrapolations from SDBS (Table 1) suggest:

-

Solubility: High water solubility due to the polar sulfonate group .

-

Critical Micelle Concentration (CMC): Likely higher than SDBS (0.1–1.0 mM) due to branched hydrophobic tails .

-

Thermal Stability: Stable up to 250°C, similar to other sulfonates .

Table 1: Comparative Properties of Sulfonate Surfactants

Synthesis and Industrial Production

The synthesis of sodium diisopropylbenzenesulphonate likely follows sulfonation routes analogous to SDBS. Diisopropylbenzene reacts with sulfur trioxide or oleum, followed by neutralization with sodium hydroxide . Key challenges include controlling isomer distribution and minimizing byproducts like sulfonic acid derivatives.

Optimization of Sulfonation

In SDBS production, linear alkylbenzene sulfonation achieves >95% yield under controlled conditions . For branched analogs, harsher sulfonation agents (e.g., chlorosulfonic acid) may be required, albeit with trade-offs in purity .

Functional Applications and Performance

While direct studies are absent, the compound’s potential uses mirror those of SDBS, adjusted for its branching:

Detergents and Cleaning Agents

SDBS is a cornerstone of household and industrial detergents due to its emulsifying and foaming properties . Sodium diisopropylbenzenesulphonate may offer reduced foam stability but improved compatibility with hydrophobic soils, making it suitable for niche applications like dry-cleaning formulations.

Antistatic and Anticaking Agents

In polymers and fertilizers, SDBS prevents static buildup and caking . The diisopropyl variant’s bulkier structure could enhance surface adsorption, though at the cost of higher required concentrations.

Environmental and Toxicological Profile

SDBS is noted for low toxicity (LD50 > 2,000 mg/kg in rats) and high biodegradability . Sodium diisopropylbenzenesulphonate’s environmental impact is less clear; branched alkyl chains typically resist microbial degradation, increasing persistence in aquatic systems .

Degradation Pathways

Algal species like Chlorella vulgaris metabolize SDBS via β-oxidation and ring-opening, producing intermediates such as 4-sodium sulfophenyldodecanoate . Similar pathways may apply to the diisopropyl variant, albeit slower due to steric hindrance.

Future Research Directions

Critical knowledge gaps include:

-

Synthesis Optimization: Developing isomer-selective sulfonation methods.

-

Application-Specific Testing: Evaluating efficacy in high-salinity or non-aqueous systems.

-

Ecotoxicology: Assessing long-term impacts on aquatic ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume